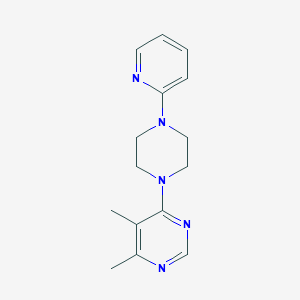

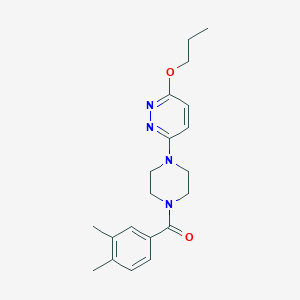

![molecular formula C12H12ClF3N2O B2756687 8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 907566-27-2](/img/structure/B2756687.png)

8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

An efficient method for synthesizing this compound involves using CF₃SO₂Na under metal-free conditions. The process selectively introduces the trifluoromethyl group to indoles at the C2 position. The desired product can be obtained in a yield of approximately 0.7 grams. A radical intermediate may be involved in this transformation .

Molecular Structure Analysis

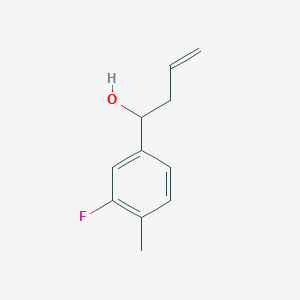

The molecular structure of 8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole consists of a fused pyridoindole ring system with the trifluoromethoxy group attached. The trifluoromethoxy group enhances the compound’s properties and reactivity .

Chemical Reactions Analysis

While specific reactions involving this compound are not explicitly mentioned in the literature, it is likely to participate in various transformations due to the presence of the trifluoromethoxy group. Further studies are needed to explore its reactivity and potential applications .

Applications De Recherche Scientifique

Pharmacological Activities

Research indicates that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a category that includes 8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, exhibit a broad spectrum of pharmacological activities. These compounds have shown properties such as antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant activities. Some of these substances are utilized in medicinal preparations, with applications ranging from antihistamines to neuroleptics (Ivanov, Afanas'ev, & Bachurin, 2001).

Synthesis and Physiological Activity

Studies have also focused on the synthesis methods for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, demonstrating the synthetic accessibility of various derivatives of these heterocycles. These compounds are of interest in medicinal chemistry due to their wide range of pharmacological activities (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).

Anti-Cancer Properties

Some studies have explored the anti-cancer potential of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. Research has shown high anti-tumor activity in these compounds, with particular effectiveness in inhibiting the proliferation of various cancer cell lines, suggesting their potential as novel anti-cancer agents (Feng et al., 2018).

Chemical Structure Analysis

The chemical and molecular structures of certain hydrogenated forms of pyrido[4,3-b]indole have been studied using techniques like single-crystal X-ray diffraction. These studies provide insights into the physicochemical properties and potential applications of these compounds in various scientific fields (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).

Receptor Activity

There has been research on the activity profiles of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives on a variety of therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. These studies are crucial in understanding the potential therapeutic applications of these compounds (Ivachtchenko et al., 2013).

Propriétés

IUPAC Name |

8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c13-12(14,15)18-7-1-2-10-8(5-7)9-6-16-4-3-11(9)17-10/h1-2,5,16-17H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIMDJBSJBNETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C2C=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

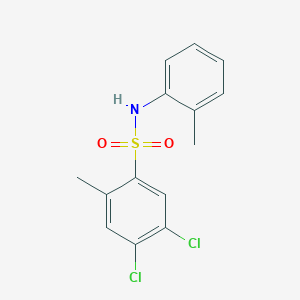

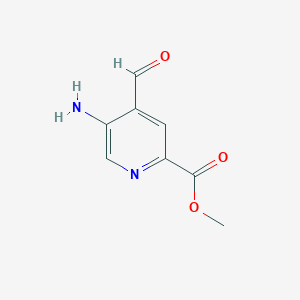

![N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756610.png)

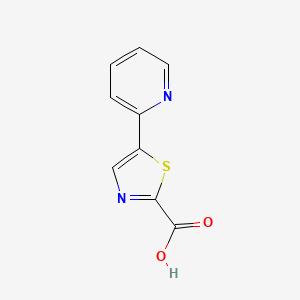

![6-(2-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2756614.png)

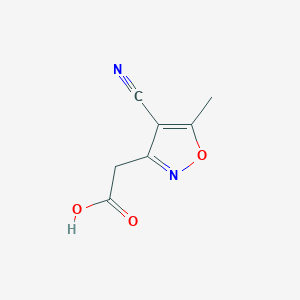

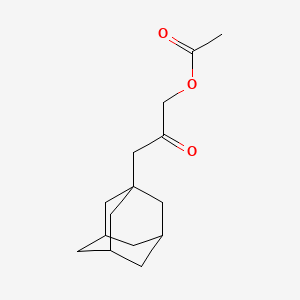

![Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2756616.png)

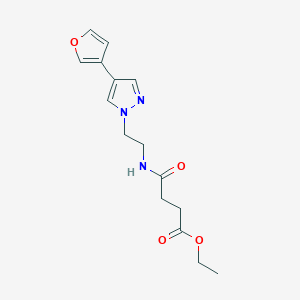

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)